molecular formula C18H21N3O4 B2541931 (3r,5r,7r,E)-N'-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide CAS No. 327038-82-4

(3r,5r,7r,E)-N'-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide

Cat. No.: B2541931
CAS No.: 327038-82-4
M. Wt: 343.383
InChI Key: TYOLLYXXIYYKAX-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r,E)-N’-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide is a synthetic organic compound characterized by its unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r,E)-N’-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r,E)-N’-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding nitro or amino derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3r,5r,7r,E)-N’-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme interactions and as a scaffold for designing enzyme inhibitors. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, (3r,5r,7r,E)-N’-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3r,5r,7r,E)-N’-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantane core provides a rigid framework that can enhance binding affinity and specificity. The nitro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (3r,5r,7r,E)-N’-(2-hydroxybenzylidene)adamantane-1-carbohydrazide
  • (3r,5r,7r,E)-N’-(2-nitrobenzylidene)adamantane-1-carbohydrazide
  • (3r,5r,7r,E)-N’-(2-hydroxy-5-methylbenzylidene)adamantane-1-carbohydrazide

Uniqueness

(3r,5r,7r,E)-N’-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide is unique due to the presence of both nitro and hydroxyl groups on the benzylidene moiety. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups. Additionally, the adamantane core provides a stable and rigid structure, enhancing the compound’s overall stability and reactivity.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-16-2-1-15(21(24)25)6-14(16)10-19-20-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,22H,3-5,7-9H2,(H,20,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOLLYXXIYYKAX-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319699
Record name N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327038-82-4
Record name N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.